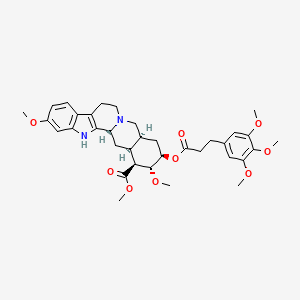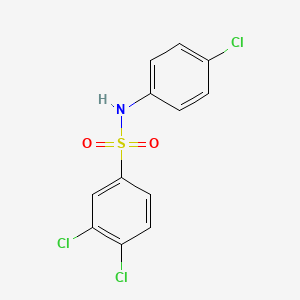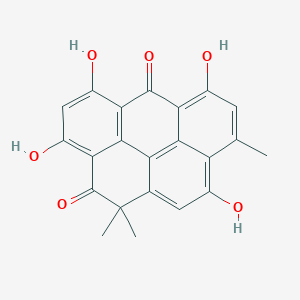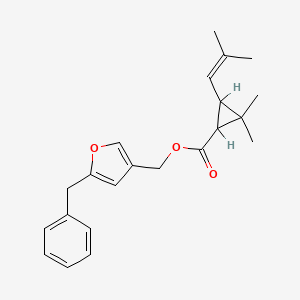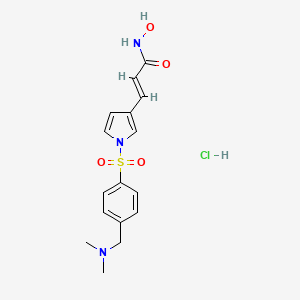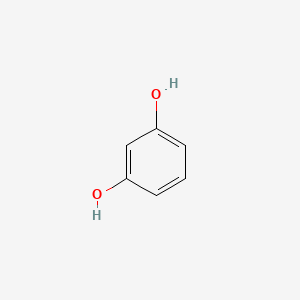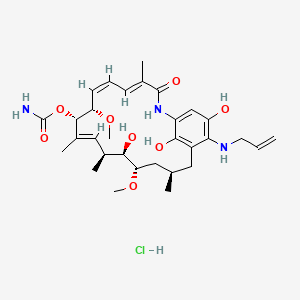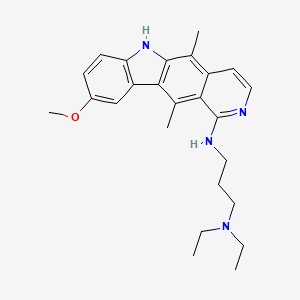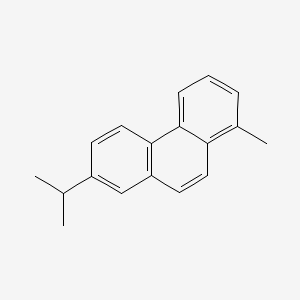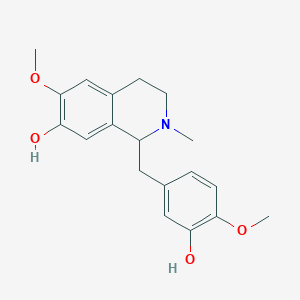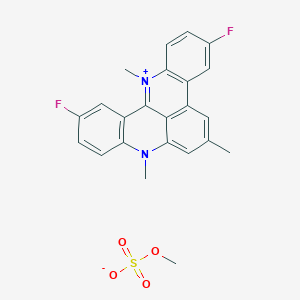
RHPS4
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
RHPS 4 Methosulfat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Krebsforschung: Es wird verwendet, um die Auswirkungen der Telomerase-Inhibition auf die Proliferation und Apoptose von Krebszellen zu untersuchen. .
Telomer-Biologie: Die Verbindung wird verwendet, um die Rolle von Telomeren bei der zellulären Alterung und beim Krebs zu untersuchen. .
Arzneimittelentwicklung: RHPS 4 Methosulfat ist ein Leitstoff für die Entwicklung neuer Krebsmedikamente, die auf Telomerase und Telomer-Strukturen abzielen
Wirkmechanismus
RHPS 4 Methosulfat entfaltet seine Wirkung, indem es die telomeren DNA-G-Quadruplex-Strukturen angreift. Durch die Stabilisierung dieser Strukturen hemmt es die Aktivität der Telomerase, einem Enzym, das für die Aufrechterhaltung der Telomerlänge verantwortlich ist. Dies führt zu einer Telomer-Dysfunktion, die zu einem Zellzyklusarrest und Apoptose in Krebszellen führt . Zu den beteiligten molekularen Zielstrukturen gehören telomere DNA und assoziierte Proteine.
Wirkmechanismus
Target of Action
RHPS4, also known as this compound methosulfate or RHPS 4 methosulfate, is a potent binder to human telomeric DNA G-quadruplex . The primary targets of this compound are the telomeric G-quadruplexes . These structures play a crucial role in mediating biological processes and have significant biological activity . They are often used as a target for screening antitumor and antiviral drugs .
Mode of Action
This compound interacts with its targets by preferentially stabilizing a specific conformation of the telomeric G-quadruplex . In a study, the telomeric G-quadruplex Tel24 (TTAGGG)4 was found to fold into a conformational ensemble of parallel and (3 + 1) hybrid-2 conformations in solution with molecular crowding conditions created by PEG200 . This compound preferentially stabilized the (3 + 1) hybrid-2 conformation and shifted the conformational ensemble equilibrium of Tel24 towards the hybrid conformation .
Biochemical Pathways
The biochemical pathways affected by this compound involve the stabilization of the (3 + 1) hybrid-2 conformation of the telomeric G-quadruplex . This stabilization shifts the conformational ensemble equilibrium of Tel24 towards the hybrid conformation . This shift in equilibrium provides new insights into the conformation of telomere G-quadruplexes and their interactions with ligands in a physiological environment .
Pharmacokinetics
It’s known that this compound shows high efficacy in tumor cell growth inhibition
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of tumor cell growth . This compound, as a telomerase inhibitor, has significant antitumor activity by targeting the telomeric G-quadruplex . It can inhibit tumor cell immortality by blocking telomerase-catalyzed telomere extension .
Action Environment
The action of this compound is influenced by the intracellular environment, which is usually in a state of molecular crowding . Studying the interaction mechanism among ligands and telomeric G-quadruplexes under crowded conditions is important for designing drugs that target telomeric G-quadruplexes . In the presence of molecular crowding conditions created by PEG200, this compound preferentially stabilized the (3 + 1) hybrid-2 conformation of the telomeric G-quadruplex .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
RHPS4 methosulfate exerts telomerase inhibitory activity, with an IC50 of 330 nM as determined by the TRAP assay . It targets the telomeric DNA G-quadruplex (G4) structure, causing alterations in the telomeric architecture and telomere dysfunction . The interaction of this compound methosulfate with these biomolecules plays a crucial role in its biochemical reactions.
Cellular Effects
The effects of this compound methosulfate on cells are profound. It induces cell cycle arrest and inhibits growth in cancer cultures in vitro . The compound influences cell function by causing alterations in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound methosulfate involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It targets the G4 structure of telomeric DNA, leading to alterations in the telomeric architecture and telomere dysfunction .
Temporal Effects in Laboratory Settings
Over time, this compound methosulfate exhibits stability and degradation in laboratory settings. Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound methosulfate vary with different dosages in animal models. It exhibits anti-tumor efficacy in mice in vivo at dosages of 10-15 mg/kg/d .
Metabolic Pathways
This compound methosulfate is involved in metabolic pathways that interact with enzymes or cofactors. It perturbs mitochondrial genome replication, transcription processivity, and respiratory function .
Vorbereitungsmethoden
The synthesis of RHPS 4 methosulfate involves the formation of the quinoacridinium core followed by the introduction of the methosulfate group. The synthetic route typically includes:
Formation of the quinoacridinium core: This step involves the cyclization of appropriate precursors under acidic conditions.
Introduction of the methosulfate group: This is achieved by reacting the quinoacridinium core with methyl sulfate under controlled conditions
Industrial production methods for RHPS 4 methosulfate are not widely documented, but the laboratory synthesis methods provide a basis for scaling up the production.
Analyse Chemischer Reaktionen
RHPS 4 Methosulfat durchläuft verschiedene Arten von chemischen Reaktionen:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Fluoratomen, was zur Bildung substituierter Derivate führt
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
RHPS 4 Methosulfat ist aufgrund seiner hohen Potenz und Selektivität für die Telomerase-Inhibition einzigartig. Ähnliche Verbindungen umfassen:
BRACO-19: Ein weiterer G-Quadruplex-Stabilisator mit Telomerase-hemmender Aktivität.
TMPyP4: Eine Porphyrin-basierte Verbindung, die G-Quadruplex-Strukturen stabilisiert und die Telomerase hemmt.
Telomestatin: Ein Naturprodukt, das auf telomere G-Quadruplexe abzielt und die Telomerase hemmt
RHPS 4 Methosulfat zeichnet sich durch seine starke Antitumoraktivität und die Fähigkeit aus, schnell eine Telomer-Dysfunktion zu induzieren.
Eigenschaften
IUPAC Name |
4,16-difluoro-8,11,20-trimethyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),3,5,9,11,13(21),14(19),15,17-decaene;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N2.CH4O4S/c1-12-8-16-15-10-13(23)4-6-18(15)26(3)22-17-11-14(24)5-7-19(17)25(2)20(9-12)21(16)22;1-5-6(2,3)4/h4-11H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWGYMXWYZBBGF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)N(C4=C(C3=[N+](C5=C2C=C(C=C5)F)C)C=C(C=C4)F)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


